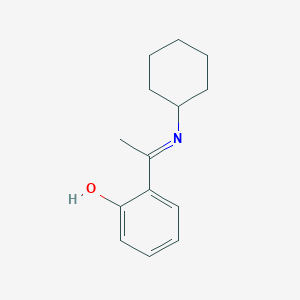
4-Pentenyl(triphenyl)phosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentenyl(triphenyl)phosphonium bromide is a chemical compound with the molecular formula C23H24BrP and a molecular weight of 411.31 g/mol . It is commonly used in various chemical reactions and research applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Pentenyl(triphenyl)phosphonium bromide can be synthesized through the reaction of triphenylphosphine with 4-pentenyl bromide. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at elevated temperatures . The reaction is as follows:
Ph3P+Br-CH2CH2CH2CH=CH2→Ph3P+CH2CH2CH2CH=CH2Br−
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for larger scales. These methods often use microwave irradiation to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
4-Pentenyl(triphenyl)phosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common.
Cyclization Reactions: It can be used in cyclization reactions to form cyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium carbonate, phenylhydrazine, and various solvents such as methylene chloride and acetonitrile . Reaction conditions often involve mild temperatures and specific catalysts to achieve desired products.
Major Products Formed
Major products formed from reactions involving this compound include polysubstituted indolizines and antibacterial/antiviral quaternary polyacrylamides .
Wissenschaftliche Forschungsanwendungen
4-Pentenyl(triphenyl)phosphonium bromide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Pentenyl(triphenyl)phosphonium bromide involves its ability to act as a nucleophile in substitution reactions. The phosphonium group can stabilize positive charges, making it a versatile intermediate in various chemical transformations . The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyltriphenylphosphonium bromide
- Triphenyl(propyl)phosphonium bromide
- (4-Carboxybutyl)triphenylphosphonium bromide
Uniqueness
4-Pentenyl(triphenyl)phosphonium bromide is unique due to its pentenyl group, which provides additional reactivity and versatility in chemical reactions compared to similar compounds with different alkyl groups .
Eigenschaften
Molekularformel |
C23H25BrP+ |
|---|---|
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
pent-4-enyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C23H24P.BrH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h2,4-12,14-19H,1,3,13,20H2;1H/q+1; |
InChI-Schlüssel |
KANICXDUFCDRDS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





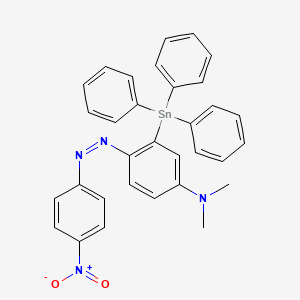

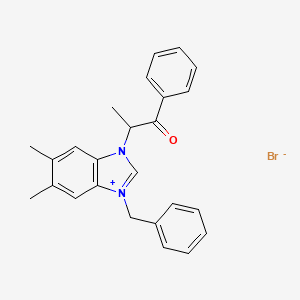
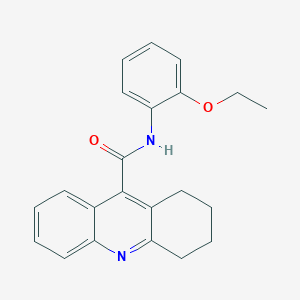

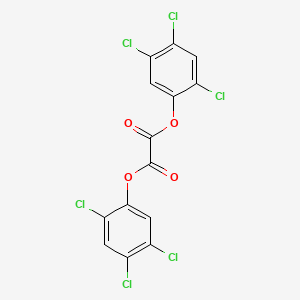
![[4-(Benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate](/img/structure/B11948659.png)

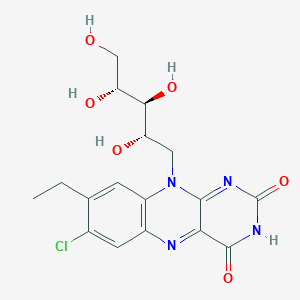
![7-benzoyl-4-ethyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11948681.png)
